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molecular formula C11H13IO3 B1498314 Ethyl 2-ethoxy-4-iodobenzoate CAS No. 855868-64-3

Ethyl 2-ethoxy-4-iodobenzoate

Cat. No. B1498314
M. Wt: 320.12 g/mol
InChI Key: PSWFNFYIHPYPCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07579368B2

Procedure details

Potassium carbonate (100 g, 724 mmol) and iodoethane (29.1 mL, 364 mmol) were added to a mechanically stirred solution of 2-hydroxy-4-iodobenzoic acid (16.0 g, 60.6 mmol, prepared according to Singh, S.; et al. J. Med. Chem. 1997, 40, 2472-2481) in 2-butanone (250 mL). The resulting mixture was heated at 80° C. for 16 h and then allowed to cool. Diethyl ether (250 mL) was added to the reaction vessel and the supernatant was transferred to a separatory funnel. Diethyl ether (250 mL) was again added to the reaction vessel to wash the remaining solid and the supernatant was again transferred to the separatory funnel. Water (400 mL) was added and the phases were separated. The aqueous phase was washed twice with diethyl ether (500 mL, 200 mL) and then the combined organic phases were washed with water (400 mL), brine (400 mL), dried over magnesium sulfate and concentrated. Purification of the crude residue by flash column chromatography (silica gel, eluting with 10% ethyl acetate in hexanes) gave ethyl 2-ethoxy-4-iodobenzoate as an off-white solid (9.50 g, 49%).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
29.1 mL
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].I[CH2:8][CH3:9].[OH:10][C:11]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:12]=1[C:13]([OH:15])=[O:14].[CH2:21](OCC)[CH3:22]>CC(=O)CC>[CH2:21]([O:10][C:11]1[CH:19]=[C:18]([I:20])[CH:17]=[CH:16][C:12]=1[C:13]([O:15][CH2:8][CH3:9])=[O:14])[CH3:22] |f:0.1.2|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
29.1 mL
Type
reactant
Smiles
ICC
Name
Quantity
16 g
Type
reactant
Smiles
OC1=C(C(=O)O)C=CC(=C1)I
Name
Quantity
250 mL
Type
solvent
Smiles
CC(CC)=O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the supernatant was transferred to a separatory funnel
WASH
Type
WASH
Details
to wash the remaining solid
ADDITION
Type
ADDITION
Details
Water (400 mL) was added
CUSTOM
Type
CUSTOM
Details
the phases were separated
WASH
Type
WASH
Details
The aqueous phase was washed twice with diethyl ether (500 mL, 200 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with water (400 mL), brine (400 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue
WASH
Type
WASH
Details
by flash column chromatography (silica gel, eluting with 10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C(=O)OCC)C=CC(=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 9.5 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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